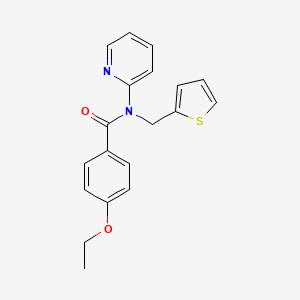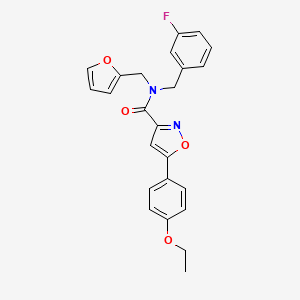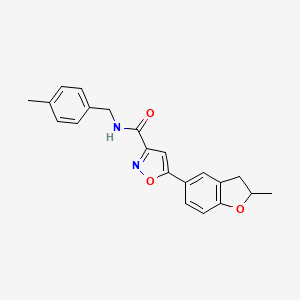![molecular formula C18H15N3O2S B14985866 4-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}benzamide](/img/structure/B14985866.png)
4-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a phenyl group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
The synthesis of 4-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
4-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}benzamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and benzamide group.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}benzamide has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}benzamide involves its interaction with various molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It inhibits key enzymes involved in cell proliferation, such as topoisomerase II, resulting in DNA double-strand breaks and apoptosis.
Receptor Modulation: The compound can modulate receptors involved in inflammatory pathways, reducing inflammation and promoting cell cycle arrest.
類似化合物との比較
4-{[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}benzamide can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring but different substituents, used primarily to treat bacterial infections.
Ritonavir: An antiretroviral drug with a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of biological activities and potential therapeutic applications.
特性
分子式 |
C18H15N3O2S |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
4-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C18H15N3O2S/c19-17(23)12-6-8-14(9-7-12)20-16(22)10-15-11-24-18(21-15)13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,19,23)(H,20,22) |
InChIキー |
KKFJVKSPJXNGJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B14985786.png)
![3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid](/img/structure/B14985792.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14985801.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14985806.png)
![5-fluoro-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14985808.png)
![5-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B14985816.png)

![2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide](/img/structure/B14985831.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide](/img/structure/B14985832.png)
![4-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B14985836.png)

![ethyl 4-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B14985859.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B14985862.png)
